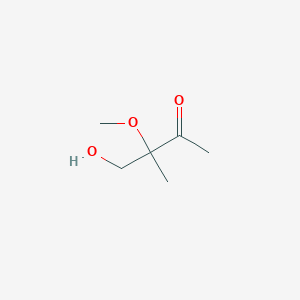

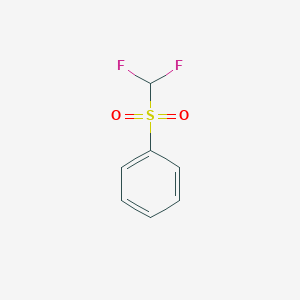

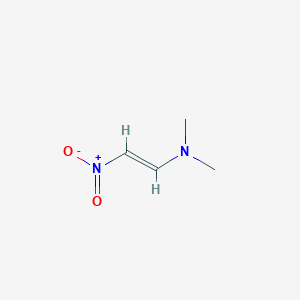

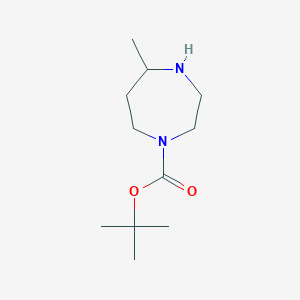

![molecular formula C18H18ClN3S B045358 5-[4-(叔丁基)苯基]-4-(4-氯苯基)-4H-1,2,4-三唑-3-硫醇 CAS No. 124998-68-1](/img/structure/B45358.png)

5-[4-(叔丁基)苯基]-4-(4-氯苯基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their broad spectrum of biological activities and low toxicity, making them promising for research into chemical structure, biological activity, and the search for biologically active substances (Aksyonova-Seliuk et al., 2018).

Synthesis Analysis

The synthesis involves obtaining 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols from appropriate ylidene derivatives and studying their physical and chemical properties. The compounds synthesized are crystal substances, insoluble in water but soluble in organic solvents. The synthesis confirms the structure through 1H-NMR spectroscopy and gas chromatography-mass spectrometry (Aksyonova-Seliuk et al., 2018).

Molecular Structure Analysis

The crystal structure of similar triazole compounds has been determined through X-ray diffraction analysis, revealing detailed molecular geometry and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Wei et al., 2007).

Chemical Reactions and Properties

The chemical reactions primarily involve heterocyclization and S-alkylation under various conditions, demonstrating the compound's reactivity and potential for generating diverse derivatives with potentially significant activities (Ashry et al., 2006).

Physical Properties Analysis

Investigations into the physical properties of derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol have shown that these compounds are odorless, crystal substances with specific solubility characteristics and melting temperatures, providing a foundation for further formulation and application studies (Aksyonova-Seliuk et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and potential for undergoing a wide range of chemical transformations, underscore the versatility and applicability of this triazole derivative in synthesizing novel compounds with desirable biological or physical properties. The ability to undergo reactions like alkylation and cyclization highlights the compound's utility in organic synthesis and drug development (Ashry et al., 2006).

科学研究应用

合成和结构特征

1,2,4-三唑衍生物的化学,包括类似5-[4-(叔丁基)苯基]-4-(4-氯苯基)-4H-1,2,4-三唑-3-硫醇等化合物,由于其广泛的生物活性而受到关注。这些活性包括抗病毒、抗炎、抗结核、抗微生物、抗氧化、抗辐射和抗癌性能,同时保持低毒性。这使得这些化合物有望用于探索其化学结构和生物活性,旨在发现新的具有生物活性的物质。Aksyonova-Seliuk、Panasenko和Knysh(2018)的研究涉及合成了10种新化合物,这些化合物源自4-氨基-5-(4-(叔丁基)苯基)-4H-1,2,4-三唑-3-硫醇,通过现代仪器方法如1H-NMR光谱和气相色谱-质谱确认了它们的结构,这些方法可以在未来的生物活性物质搜索中使用Aksyonova-Seliuk, Panasenko, & Knysh, 2018。

抗微生物活性

三唑衍生物的抗微生物性质已被广泛研究。例如,Purohit等人(2011)合成了一系列融合环系统,其中包含1,2,4-三唑核,与标准药物相比,这些化合物对细菌和真菌的生长具有显著的抑制作用。这突显了三唑衍生物,包括5-[4-(叔丁基)苯基]-4-(4-氯苯基)-4H-1,2,4-三唑-3-硫醇,在开发新的抗微生物剂方面的潜力Purohit et al., 2011。

缓蚀作用

三唑衍生物还在缓蚀方面找到了应用。Chaitra等人(2018)研究了类似化合物在预防酸性介质中轻钢腐蚀方面的有效性,展示了其高效率,并暗示了5-[4-(叔丁基)苯基]-4-(4-氯苯基)-4H-1,2,4-三唑-3-硫醇在类似应用中的潜力。该研究强调了化学结构对缓蚀效率的重要性,为开发有效的缓蚀剂提供了见解Chaitra, Mohana, & Tandon, 2018。

属性

IUPAC Name |

3-(4-tert-butylphenyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3S/c1-18(2,3)13-6-4-12(5-7-13)16-20-21-17(23)22(16)15-10-8-14(19)9-11-15/h4-11H,1-3H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKULROXVGOGMDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366220 |

Source

|

| Record name | 5-(4-tert-Butylphenyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

124998-68-1 |

Source

|

| Record name | 4-(4-Chlorophenyl)-5-[4-(1,1-dimethylethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124998-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-tert-Butylphenyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

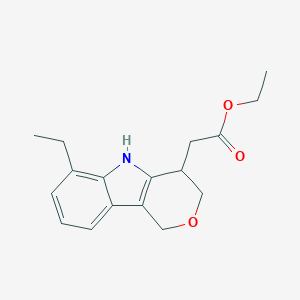

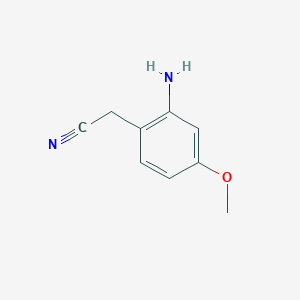

![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)